![molecular formula C12H18ClNO2 B1442730 H-D-Phg-otbu hcl CAS No. 256478-95-2](/img/structure/B1442730.png)
H-D-Phg-otbu hcl
Overview
Description
H-D-Phg-otbu hcl, also known as tert-butyl (2S)-amino (phenyl)ethanoate hydrochloride, is a chemical compound with the CAS Number: 161879-12-5 . It has a molecular weight of 243.73 and is typically a white solid .
Molecular Structure Analysis
The molecular formula of H-D-Phg-otbu hcl is C12H18ClNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 .
Physical And Chemical Properties Analysis
H-D-Phg-otbu hcl is a white solid . It has a predicted boiling point of 280.2±20.0 °C and a predicted relative density (water=1) of 1.056±0.06 g/cm3 .
Scientific Research Applications
Biomedical Applications: Tissue Engineering
H-D-Phg-otbu hcl: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used in tissue engineering due to their ability to support cell adhesion, survival, and duplication. The self-assembling nature of these hydrogels, facilitated by the compound, allows for the creation of a physiologically relevant environment for in vitro experiments.
Safety And Hazards
H-D-Phg-otbu hcl is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor if exposed . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Future Directions
While specific future directions for H-D-Phg-otbu hcl are not provided in the search results, its role as a lead compound for chiral ligands and catalysts in organic chemical synthesis suggests that it will continue to be important in the fields of drug synthesis, asymmetric synthesis, and organic synthesis .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYKTKOQAVJTOU-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Phg-otbu hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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